molecular formula C11H16N4O2 B1478250 azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2098114-89-5

azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B1478250
CAS No.: 2098114-89-5
M. Wt: 236.27 g/mol
InChI Key: RVYKXLBAGUSLPZ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features a unique combination of azetidine, pyrazole, and pyrrolidine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of azetidine derivatives with pyrazole and pyrrolidine intermediates. The reaction conditions often require the use of catalysts, such as triethylamine, and solvents like methanol or dichloromethane. The process may also involve heating and stirring to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Known for their biological activities and used in drug development.

    Pyrazole derivatives: Widely studied for their anti-inflammatory and anticancer properties.

    Pyrrolidine derivatives: Commonly used in the synthesis of pharmaceuticals.

Uniqueness

Azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one or two of these rings .

Properties

IUPAC Name

azetidin-3-yl-(3-hydroxy-4-pyrazol-1-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c16-10-7-14(11(17)8-4-12-5-8)6-9(10)15-3-1-2-13-15/h1-3,8-10,12,16H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYKXLBAGUSLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C(C2)O)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 2
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
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azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
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azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
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azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone
Reactant of Route 6
azetidin-3-yl(3-hydroxy-4-(1H-pyrazol-1-yl)pyrrolidin-1-yl)methanone

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